1,5-Dichloropentane
Overview
Description
It is a clear, colorless liquid with a molecular weight of 141.04 g/mol . This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
1,5-Dichloropentane is a chemical compound with the formula Cl(CH2)5Cl . . It’s primarily used in chemical synthesis
Mode of Action
It has been shown to self-assemble into molecular lines on silicon substrates, which could potentially influence its interactions with biological targets .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Given its chemical structure, it’s likely to be lipophilic, which could influence its absorption and distribution within the body. More research is needed to confirm these properties .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For example, its volatility and reactivity could be affected by temperature and pH. Additionally, its lipophilicity could influence its behavior in hydrophobic environments, such as within cell membranes .
Biochemical Analysis
Cellular Effects
It has been shown to self-assemble into molecular lines on silicon substrates, which could potentially influence cellular function .
Temporal Effects in Laboratory Settings
It has a boiling point of 180°C and a melting point of -72°C , suggesting that it is stable under normal laboratory conditions.
Preparation Methods
1,5-Dichloropentane can be synthesized through several methods. One common method involves the reaction of tetrahydropyran with hydrogen chloride in the presence of a catalyst such as pyridine . The reaction is carried out at elevated temperatures, typically around 125°C, and involves the continuous passing of hydrogen chloride gas through the reaction mixture. The product is then separated and purified through distillation.
Chemical Reactions Analysis
1,5-Dichloropentane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as sodium sulfide to form symmetrical sulfides like tetrydrothiopyran (thiane).
Oxidation and Reduction:
Common Reagents and Conditions: Reagents such as sodium sulfide and conditions like elevated temperatures are commonly used in reactions involving this compound.
Scientific Research Applications
1,5-Dichloropentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including symmetrical sulfides.
Biology and Medicine: While specific applications in biology and medicine are limited, it can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
1,5-Dichloropentane can be compared with other similar compounds such as:
1,4-Dichlorobutane: Similar in structure but with one less carbon atom, used in similar substitution reactions.
1,6-Dichlorohexane: Similar in structure but with one more carbon atom, also used in organic synthesis.
1,5-Diiodopentane: Similar in structure but with iodine atoms instead of chlorine, used in different types of chemical reactions.
This compound is unique due to its specific chain length and the presence of two chlorine atoms, which make it suitable for particular synthetic applications.
Properties
IUPAC Name |
1,5-dichloropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c6-4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKDGROORAKTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022094 | |
Record name | 1,5-Dichloropentane | |
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Molecular Weight |
141.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1,5-Dichloropentane | |
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Vapor Pressure |
1.13 [mmHg] | |
Record name | 1,5-Dichloropentane | |
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CAS No. |
628-76-2 | |
Record name | 1,5-Dichloropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-76-2 | |
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Record name | 1,5-Dichloropentane | |
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Record name | 1,5-DICHLOROPENTANE | |
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Record name | Pentane, 1,5-dichloro- | |
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Record name | 1,5-Dichloropentane | |
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Record name | 1,5-dichloropentane | |
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Record name | 1,5-DICHLOROPENTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,5-Dichloropentane?
A1: this compound has the molecular formula C5H10Cl2 and a molecular weight of 141.05 g/mol. []
Q2: Is there any structural information available for this compound complexed with other molecules?
A2: Yes, research has explored the structure of this compound-urea complexes. []
Q3: Are there studies on the heat capacity of this compound?
A3: Yes, the heat capacities of this compound have been measured at various temperatures. Researchers observed a temperature dependence of the heat capacity. []
Q4: How does this compound interact with silicon surfaces?
A4: Studies employing Scanning Tunneling Microscopy (STM) revealed that this compound molecules physisorb onto silicon (100)-2x1 surfaces. Interestingly, these molecules self-assemble into linear structures perpendicular to the silicon dimer rows. This assembly process, termed Dipole-Directed Assembly (DDA), is driven by dipole interactions between the molecules. []
Q5: Can this compound be used in organic synthesis?
A5: Yes, this compound serves as a valuable reagent in organic synthesis. For example, it acts as a starting material for preparing a dienediol acetonide, a key intermediate in the synthesis of the natural product (+)-obolactone. [] Additionally, it is used in the synthesis of aromatic polyethers using phase transfer catalysis. []
Q6: Does this compound exhibit any catalytic properties?
A6: While this compound itself may not function as a catalyst, it plays a crucial role in the synthesis of catalysts. For instance, it is used in the preparation of quaternary ammonium gemini fluorinated surfactants, which demonstrate high surface activity and low critical micelle concentration. []
Q7: What is the impact of this compound on hepatic triglyceride secretion?
A7: Research indicates that this compound, along with other dichloroalkanes, can inhibit hepatic triglyceride secretion in a dose-dependent manner, both in vivo and in vitro. This effect appears to be correlated with the lipid solubility of the compound. []
Q8: Can microorganisms degrade this compound?
A8: Yes, certain Actinomycete-like bacteria can degrade this compound. This characteristic has been harnessed to develop a microbial bioassay for detecting halogenated hydrocarbons in water samples. []
Q9: Does this compound pose any environmental risks?
A9: While specific ecotoxicological data might require further investigation, the potential environmental impact of this compound should be considered, particularly regarding its release into water bodies. []
Q10: How does this compound affect the permeability of butyl rubber composites?
A10: Studies investigating the impact of this compound on biaxially stretched butyl rubber composite barriers revealed a decrease in breakthrough time due to reduced barrier thickness. Additionally, the steady-state permeation rate is influenced by both the tensile strain and barrier thickness reduction. []
Q11: What analytical techniques are employed to study this compound?
A11: Various analytical methods are used to study this compound and its interactions, including:
- Scanning Tunneling Microscopy (STM): To visualize the self-assembly of this compound molecules on silicon surfaces. []
- Gas Chromatography (GC): To separate and quantify this compound in mixtures, often coupled with detectors like Surface Acoustic Wave (SAW) devices for enhanced sensitivity. []
- Differential Scanning Microcalorimetry (DSC): To determine the heat capacity of this compound at different temperatures. []
- Ion Selective Electrodes (ISE): Used in conjunction with microbial sensors to detect the release of halogen ions during the biodegradation of this compound. []
Q12: Are there any ongoing efforts to find safer alternatives to this compound?
A12: The research highlights the need for investigating alternative compounds with potentially lower environmental impact and toxicity profiles compared to this compound. []
Q13: How can research infrastructure and resources be leveraged for further studies on this compound?
A13: Continued research on this compound can benefit from advanced computational chemistry tools, high-resolution analytical techniques, and interdisciplinary collaborations to delve deeper into its properties and applications. [, ]
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